(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-10-14-16(11-13(12)2)24-18(19-14)21-7-5-20(6-8-21)17(22)15-4-3-9-23-15/h3-4,9-11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTIWSCUGSILOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4,5-dimethylthiophenol with Cyanogen Bromide
A validated method involves reacting 2-amino-4,5-dimethylthiophenol with cyanogen bromide in ethanol under reflux (78–82°C, 6–8 hours). The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of cyanogen bromide, followed by cyclization to form the benzothiazole core. Yields typically exceed 85% after recrystallization from ethanol.
Alternative Pathway Using Thiourea Derivatives
Substituting cyanogen bromide with thiourea in the presence of hydrochloric acid (HCl) offers a safer route. The thiourea acts as a sulfur donor, facilitating cyclization at 100–110°C for 12 hours. This method, however, requires stringent pH control (pH 4–5) to prevent side reactions.
Formation of the Methanone Bridge
Friedel-Crafts Acylation of Furan
Reacting 4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazine with furan-2-carbonyl chloride in dichloromethane (DCM) under AlCl₃ catalysis (0°C to room temperature, 6 hours) installs the ketone bridge. The reaction exploits furan’s electron-rich aromatic system for electrophilic substitution. Yield: 65–70%.
Suzuki-Miyaura Coupling for Enhanced Regiocontrol
For higher regioselectivity, a palladium-catalyzed coupling between 4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl chloride and furan-2-boronic acid is employed. Using Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF) at 80°C for 12 hours achieves 75% yield.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Catalytic Systems
- KI in SNAr : Increases substitution efficiency by 20% compared to uncatalyzed reactions.
- AlCl₃ in Friedel-Crafts : Optimal at 0.5 equivalents to prevent over-acylation.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity with retention time ≈8.2 minutes.
Challenges and Alternative Methodologies
Competing Side Reactions
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 50% (e.g., piperazine coupling completed in 2 hours at 150°C).
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The secondary amine in the piperazine ring exhibits moderate nucleophilicity, enabling reactions with electrophilic agents:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C, 12h | N-alkylated derivatives (e.g., with ethyl iodide or benzyl chloride) | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | Formation of acetylated piperazine analogs |
Key Observation : Steric hindrance from the 5,6-dimethylbenzothiazole group reduces reaction rates compared to unsubstituted piperazines.
Electrophilic Aromatic Substitution on Benzothiazole
The electron-rich benzothiazole moiety participates in electrophilic substitutions:
Nitration
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Conditions : HNO₃/H₂SO₄, 0°C → 50°C
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Product : Nitro group introduced at position 7 (para to dimethyl groups). Yield: 65–72% .
Bromination
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Conditions : Br₂ in CHCl₃, FeCl₃ catalyst
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Product : 4-Bromo derivative (observed in structural analogs).
Furan Ring Reactivity
The furan-2-yl ketone undergoes characteristic furan reactions:
| Reaction | Conditions | Outcome | Mechanism |
|---|---|---|---|
| Diels-Alder Cycloaddition | Maleic anhydride, toluene, reflux | Exo-adduct formation (theoretical) | |
| Oxidation | mCPBA, CH₂Cl₂, RT | Epoxidation of furan ring (predicted) |
Limitation : The electron-withdrawing ketone group deactivates the furan ring, reducing its reactivity compared to unsubstituted furans .
Condensation Reactions
The ketone group facilitates condensation with nucleophiles:
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Hydrazone Formation :
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Knoevenagel Condensation :
Reductive Amination
The piperazine nitrogen can engage in reductive amination with aldehydes:
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Conditions : NaBH₃CN, MeOH, RT
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Substrates : Formaldehyde, benzaldehyde
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Yield : 60–85% (depending on aldehyde steric bulk).
Stability Under Acidic/Basic Conditions
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Acidic Hydrolysis (HCl, H₂O/EtOH, 80°C):
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Piperazine ring remains intact, but furan ketone hydrolyzes to carboxylic acid (24h).
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Scientific Research Applications
Research indicates that this compound may interact with various biological targets, primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9. This inhibition is crucial for disrupting cell cycle progression, leading to the apoptosis of cancer cells. The following mechanisms have been identified:
- Target Interaction : The compound acts on CDK9, influencing the G1-S phase transition and S-phase progression.
- Biochemical Pathways : It modulates pathways involved in cell signaling and gene expression.
Applications in Drug Discovery
-
Cancer Treatment :
- The compound's ability to inhibit CDK9 positions it as a potential candidate for developing anti-cancer therapies. In vitro studies have demonstrated that it can effectively reduce the viability of various cancer cell lines by inducing apoptosis.
- A study highlighted its efficacy against several types of cancer cells, suggesting that it could be developed into a targeted therapy for malignancies that are reliant on CDK activity for proliferation .
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Antiviral Research :
- Recent investigations into the antiviral properties of compounds similar to (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone have shown promising results against viruses, including SARS-CoV-2. The compound's structural features allow it to interact with viral proteases, inhibiting their activity and potentially preventing viral replication .
- An example includes its evaluation against various viruses such as HSV-1 and HCV, where derivatives have shown significant antiviral activity compared to standard treatments like acyclovir .
Case Study 1: Anticancer Activity
In a controlled study, (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone was tested against human leukemia cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics.
Case Study 2: Antiviral Efficacy
A series of derivatives based on this compound were synthesized and evaluated for their antiviral properties against HSV-1. Five out of twenty-one compounds exhibited over 70% viral reduction with favorable selectivity indices, indicating potential as new antiviral agents .
Mechanism of Action
The mechanism of action of (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine and furan groups may enhance the compound’s binding affinity and specificity . Molecular docking studies have shown that this compound can bind to various protein targets, influencing their function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Benzothiazole-Piperazine Scaffolds
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl) Acetamides (3a–3h)
- Example: Compound 3g (N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(4-chlorobenzyl)piperazin-1-yl)acetamide) Structural Differences: Replaces the furan-2-yl methanone with a chloro-benzyl-substituted acetamide. Key Data: Yield (77%), melting point (115.2°C), and ADME-predicted logP (3.2) . Pharmacology: Demonstrated antidepressant activity in BALB/c mice at 40 mg/kg, comparable to fluoxetine in tail suspension tests .
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(4-fluorobenzyl)piperazin-1-yl)acetamide (3f)
- Key Data : Higher yield (81%) and lower melting point (120.6°C) than 3g, suggesting enhanced solubility .
- Pharmacology : Fluorine substitution may improve blood-brain barrier penetration, though direct comparisons are lacking.
Comparison with Target Compound
- Furan rings are more lipophilic than acetamide groups (predicted logP ~2.8), which could influence CNS bioavailability .
Thienopyrimidine and Furan-2-yl Methanone Derivatives
{4-[7,7-Dimethyl-2-(hydroxyethyl)thienopyrimidin-4-yl]piperazin-1-yl}(furan-2-yl)methanone (31)
- Structural Differences: Replaces benzothiazole with a thienopyrimidine core.
- Key Data : HRMS m/z 427 [M+H]+; synthesized via piperazine-furan coupling (40% yield) .
- Activity: Acts as a GPR55 antagonist, with morpholinoethyl substitutions (e.g., compound 27) enhancing potency .
Comparison with Target Compound
- The thienopyrimidine core in compound 31 may confer higher receptor selectivity (e.g., GPR55 vs. CNS targets) compared to the benzothiazole-based target compound.
Imidazo[2,1-b]thiazole-Based Methanones
(5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb)
- Structural Differences : Imidazothiazole core instead of benzothiazole; tosyl group on piperazine.
- Key Data : Yield (84%), high melting point (250–252°C), and CA inhibitory activity (Ki < 50 nM) .
Comparison with Target Compound
- The imidazothiazole scaffold in 9eb enhances CA inhibition, while the target compound’s benzothiazole may favor other targets like serotonin receptors .
Biological Activity
The compound (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule with a complex structure that incorporates a piperazine ring, a furan moiety, and a benzo[d]thiazole derivative. This unique combination suggests potential interactions with various biological targets, making it a significant subject in medicinal chemistry and drug discovery.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the benzo[d]thiazole moiety : This can be achieved through cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Attachment of the piperazine ring : The benzo[d]thiazole intermediate is reacted with piperazine in the presence of a base (e.g., potassium carbonate).
- Introduction of the furan moiety : The piperazinyl derivative is coupled with furan-containing reagents to yield the target compound.
The biological activity of (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is attributed to its interaction with specific molecular targets:
- DNA Intercalation : The benzo[d]thiazole moiety may intercalate with DNA, disrupting replication and transcription processes.
- Neurotransmitter Modulation : The piperazine ring can interact with neurotransmitter receptors, influencing their activity.
- Redox Reactions : The furan moiety may participate in redox reactions, affecting oxidative stress pathways within cells.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro cytotoxicity assays against various cancer cell lines demonstrated significant inhibitory effects. Notably, compounds structurally similar to this one showed promising results against tyrosine kinases involved in tumor growth .
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 6c | PC-3 | 0.5 | c-Met Inhibition |
| 11b | A549 | 0.3 | EGFR Inhibition |
| 15c | MCF7 | 0.4 | VEGFR Inhibition |
Case Studies
- Anticancer Properties : A study synthesized several thiazole derivatives and evaluated their cytotoxicity against six tumor cell lines. Compounds similar to (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone exhibited high inhibition rates against c-Met kinase and other tyrosine kinases, suggesting their potential as targeted cancer therapies .
- Neuropharmacological Effects : Another study assessed compounds based on the piperazine structure for antidepressant activity. The findings indicated that modifications to the benzo[d]thiazole unit could enhance binding affinity to serotonin receptors, contributing to improved therapeutic profiles .
Q & A
Q. What are the recommended synthetic routes for preparing (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone, and how can reaction conditions be optimized?
The synthesis of structurally analogous piperazinyl-furan hybrids typically involves:
- Acylation of piperazine : Reacting 1-(furan-2-carbonyl)piperazine with 5,6-dimethylbenzo[d]thiazol-2-yl derivatives under basic conditions (e.g., triethylamine) to form the target compound .
- Reductive amination : For intermediates requiring nitro-to-amine conversion, SnCl₂ in HCl/EtOH is effective, as demonstrated in related furan-piperazine syntheses .
- Microwave-assisted synthesis : highlights microwave irradiation for accelerating reactions involving benzoimidazole-piperazine hybrids, suggesting potential applicability for improving yield and reducing reaction time .
Q. Key optimization parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of aromatic intermediates.
- Catalyst screening : Triethylamine or DMAP improves acylation efficiency.
- Reaction monitoring : Use TLC or HPLC to track progress and minimize side products .
Q. How can researchers confirm the structural integrity and purity of this compound?
Analytical workflow :
- NMR spectroscopy : ¹H/¹³C NMR should resolve the furan carbonyl (δ ~160-165 ppm), piperazine protons (δ ~3.0-4.0 ppm), and benzo[d]thiazole aromatic signals (δ ~7.0-8.5 ppm). Compare with data from structurally similar compounds (e.g., reports ¹H NMR shifts for benzothiazole-piperazine derivatives) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm accuracy. validates HRMS for verifying molecular formulas (e.g., C₁₄H₁₃F₃N₄O₂ in a related furan-piperazine compound) .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) .
Q. Purity assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); aim for ≥95% purity.
- Melting point : Compare with literature values for analogous compounds (e.g., reports MP ranges for thiazole derivatives) .
Advanced Research Questions
Q. What strategies are recommended for investigating structure-activity relationships (SAR) of this compound?
Methodological framework :
- Derivatization : Modify substituents on the benzo[d]thiazole (e.g., halogens, methyl groups) and piperazine (e.g., alkylation, acylation) to assess impact on bioactivity. demonstrates SAR via sulfonylbenzyl substitutions on furan-piperazine hybrids .
- Biological assays : Pair synthetic derivatives with in vitro screening (e.g., enzyme inhibition, receptor binding) and correlate activity with electronic (Hammett σ) or steric parameters.
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins. references in silico studies for furan-piperazine derivatives .
Q. Data interpretation :
- Pharmacophore mapping : Identify critical moieties (e.g., furan carbonyl for H-bonding, dimethylthiazole for lipophilicity).
- QSAR models : Employ ML algorithms (e.g., Random Forest) to predict activity trends .
Q. How can researchers address discrepancies in spectral or biological data across studies?
Case example : Contradictory NMR shifts or bioactivity profiles may arise from:
- Solvent/isotope effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .
- Conformational dynamics : Use variable-temperature NMR to assess piperazine ring flexibility .
- Impurity interference : Re-evaluate purification methods (e.g., column chromatography vs. recrystallization) .
Q. Resolution workflow :
Reproduce synthesis and characterization under standardized conditions.
Cross-validate with orthogonal techniques (e.g., IR for carbonyl confirmation).
Collaborate with independent labs to verify biological activity .
Q. What are the stability and reactivity profiles of this compound under varying experimental conditions?
Stability studies :
- pH dependence : Assess hydrolysis of the furan carbonyl in acidic (pH <3) or basic (pH >10) media via HPLC monitoring .
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (e.g., >200°C for related compounds) .
Q. Reactivity insights :
- Oxidation : The thiazole sulfur may oxidize to sulfoxide/sulfone derivatives under strong oxidants (e.g., m-CPBA) .
- Nucleophilic substitution : Piperazine N-atoms can undergo alkylation/acylation, as shown in for analogous structures .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Protocol :
- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over 100+ ns to identify stable interaction patterns (e.g., furan-thiazole stacking with hydrophobic pockets) .
- Free energy perturbation (FEP) : Quantify binding affinity changes upon introducing substituents (e.g., -CF₃ groups for enhanced van der Waals interactions) .
- ADMET prediction : Use tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .
Q. What mechanistic hypotheses exist for this compound’s biological activity, and how can they be tested?
Proposed mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
